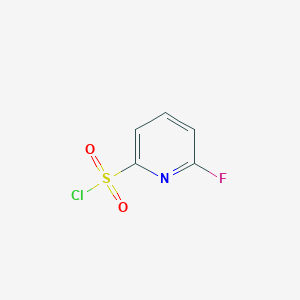

6-Fluoropyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYNYUDHGGZBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577558 | |

| Record name | 6-Fluoropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128583-07-3 | |

| Record name | 6-Fluoropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoropyridine-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoropyridine-2-sulfonyl Chloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and pyridine scaffolds into lead compounds has become a cornerstone of medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a bioisostere of benzene, offers advantages in terms of aqueous solubility and the potential for hydrogen bonding interactions. The convergence of these two privileged moieties in molecules like 6-fluoropyridine-2-sulfonyl chloride has created a powerful class of building blocks for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of this compound (CAS Number: 128583-07-3), a versatile reagent that has garnered significant interest in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[2][3][4] We will delve into its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 128583-07-3 | [5] |

| Molecular Formula | C₅H₃ClFNO₂S | [5] |

| Molecular Weight | 195.60 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥97% | [6] |

| Storage | Store at -20°C, sealed, away from moisture | [5] |

Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Plausible and Practical Approach

While a variety of methods exist for the synthesis of sulfonyl chlorides, a practical and scalable route to this compound can be envisioned starting from commercially available 2,6-difluoropyridine. This multi-step synthesis leverages well-established transformations in heterocyclic chemistry.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Amino-6-fluoropyridine

This initial step involves the nucleophilic aromatic substitution of a fluoride ion by ammonia.

-

Protocol: A solution of 2,6-difluoropyridine in aqueous ammonium hydroxide is heated in a sealed vessel.[1] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, and the product, 2-amino-6-fluoropyridine, precipitates and can be collected by filtration.[1]

-

Causality: The electron-withdrawing nature of the pyridine nitrogen and the second fluorine atom activates the C2 and C6 positions towards nucleophilic attack. Ammonia acts as the nucleophile, displacing one of the fluoride ions. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow the reaction to proceed at an elevated temperature.

Step 2 & 3: Conversion of 2-Amino-6-fluoropyridine to this compound

This transformation is a standard method for converting aromatic amines to sulfonyl chlorides, proceeding through a diazonium salt intermediate.

-

Protocol:

-

Diazotization: 2-Amino-6-fluoropyridine is dissolved in a mixture of hydrochloric acid and acetic acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise, maintaining the low temperature. This generates the in situ diazonium salt.

-

Sulfonylation: A solution of sulfur dioxide in acetic acid, in the presence of a catalytic amount of copper(II) chloride, is prepared and cooled. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction mixture is poured onto ice, and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or crystallization.

-

-

Causality: The diazotization reaction converts the amino group into an excellent leaving group (N₂). In the presence of sulfur dioxide and a copper catalyst, the diazonium group is replaced by a sulfonyl chloride group. The copper catalyst facilitates the radical-mediated decomposition of the diazonium salt and the subsequent formation of the sulfonyl radical, which then reacts to form the final product.

Reactivity Profile and Key Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[7][8] This reaction is a cornerstone of its utility in medicinal chemistry.

Experimental Protocol: Sulfonamide Formation

-

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

-

-

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of this compound in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (to remove excess base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

-

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of the sulfonamide product. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Application in Kinase Inhibitor Synthesis:

The 6-fluoropyridine-2-sulfonamide moiety is a key structural feature in a number of potent and selective kinase inhibitors.[2][3][4] The sulfonamide group can act as a hydrogen bond donor and/or acceptor, facilitating crucial interactions with the kinase hinge region. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism. While specific examples directly citing the use of this compound in late-stage clinical candidates are often proprietary, its utility is evident from the numerous patents filed by pharmaceutical companies that describe the synthesis of kinase inhibitors bearing this scaffold.[9][10]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a dedicated spectrum is not publicly available, based on the analysis of similar structures, the following characteristic signals in ¹H and ¹³C NMR are expected.

Expected NMR Data:

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl chloride and fluorine substituents.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The chemical shifts will be diagnostic of the substitution pattern.[11][12][13][14]

Researchers are advised to obtain and interpret the NMR spectra of the material they are using to confirm its identity and purity before use. Several chemical suppliers offer access to the NMR spectra of this compound upon request.[15]

Conclusion

This compound has emerged as a valuable and versatile building block in the medicinal chemist's toolbox. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. Its predictable reactivity, primarily with amines to form sulfonamides, allows for the straightforward incorporation of the fluorinated pyridine scaffold into a diverse range of molecules. The proven importance of this moiety in the design of potent and selective kinase inhibitors underscores the strategic value of this compound in the ongoing quest for novel and effective therapeutics. This guide provides the foundational knowledge and practical insights for researchers to confidently and effectively utilize this powerful reagent in their drug discovery programs.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Carretero, J. C., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18240.

- Carretero, J. C., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(52), 18399-18404.

- Lakrout, S., et al. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds. (CN102898358A).

- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).

- Fernandez, A. M., & Zificsak, C. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(15), 3183–3185.

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2020). Molecular Pharmaceutics, 17(10), 3845-3857.

- Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2012/0309796 A1.

- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.

- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2018). Molecules, 23(8), 2025.

- Hylso, P., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1478-1482.

- Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride. (CN112830892A).

- Google Patents. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (US6022984A).

- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

- Charles River Laboratories. (n.d.). Drug Discovery Patents.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry, 15(1), 23-45.

- Olah, G. A., et al. (1998). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 120(49), 12949-12954.

Sources

- 1. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. cbijournal.com [cbijournal.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. criver.com [criver.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound(128583-07-3) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 6-Fluoropyridine-2-sulfonyl chloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 6-Fluoropyridine-2-sulfonyl chloride. It delves into its core physicochemical properties, reactivity, detailed synthetic protocols, and its pivotal role as a building block in modern medicinal chemistry.

Core Compound Identity and Physicochemical Properties

This compound is a specialized heterocyclic sulfonyl chloride reagent. Its structure, featuring an electron-withdrawing fluorine atom and a highly reactive sulfonyl chloride group on a pyridine ring, makes it a valuable intermediate in organic synthesis.

The fluorine atom significantly influences the molecule's reactivity. Compared to its non-fluorinated analog, the fluorine atom enhances the electrophilicity of the sulfonyl group and modulates the pKa of the resulting sulfonamides, a critical factor in designing drug candidates with optimal pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 195.60 g/mol | [1][2][3] |

| Molecular Formula | C₅H₃ClFNO₂S | [1][4][5] |

| CAS Number | 128583-07-3 | [1][2][6][7] |

| Canonical SMILES | C1=CC(=NC(=C1)S(=O)(=O)Cl)F | [5] |

| InChI Key | ZYYNYUDHGGZBOB-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥97% or ≥98% | [1][6] |

| Appearance | (Varies, typically a solid) | |

| Storage Conditions | -20°C, sealed, away from moisture | [1] |

The Synthetic Chemist's Perspective: Reactivity and Mechanistic Considerations

The primary utility of this compound lies in its function as an electrophile for the synthesis of sulfonamides, sulfonates, and other sulfur-containing derivatives.

Key Reactive Features:

-

Highly Electrophilic Sulfur Center: The sulfonyl chloride group (-SO₂Cl) is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

-

Influence of Fluorine: The electronegative fluorine atom at the 6-position of the pyridine ring further withdraws electron density, enhancing the electrophilicity of the sulfonyl group. This often leads to faster and more efficient reactions compared to non-fluorinated analogs.[8]

-

Versatility in Coupling Partners: It readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for building complex molecules.[9][10]

The general mechanism for sulfonamide formation involves the nucleophilic attack of an amine on the electrophilic sulfur atom, followed by the elimination of hydrochloric acid (HCl). This elimination is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid byproduct and drive the reaction to completion.

Core Application: Synthesis of 6-Fluoropyridine-2-sulfonamides

The formation of the sulfonamide bond is a critical transformation in drug discovery. The following protocol provides a robust, self-validating methodology for the synthesis of a generic N-substituted 6-fluoropyridine-2-sulfonamide.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Objective: To synthesize an N-Aryl/Alkyl-6-fluoropyridine-2-sulfonamide from this compound and a primary/secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.1 eq).

-

Solvent Addition: Dissolve the amine in anhydrous DCM. The volume should be sufficient to ensure stirring (e.g., 0.1 M concentration).

-

Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. Causality Note: Cooling the reaction mitigates potential exothermic reactions and minimizes side product formation.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. Causality Note: Slow, dropwise addition prevents a rapid temperature increase and ensures controlled reaction kinetics.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess base. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

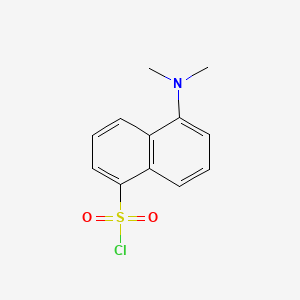

Workflow Visualization

The following diagram illustrates the logical flow of the sulfonamide synthesis protocol.

Caption: Workflow for the synthesis of N-substituted 6-fluoropyridine-2-sulfonamides.

Role in Drug Discovery and Medicinal Chemistry

The 6-fluoropyridine-2-sulfonamide moiety is a privileged scaffold in modern drug design. Its inclusion in a molecule can confer several advantageous properties:

-

Metabolic Stability: The pyridine ring, particularly when fluorinated, can enhance metabolic stability by blocking potential sites of oxidation.

-

Solubility and Permeability: The sulfonamide group can act as a hydrogen bond acceptor, influencing the solubility and membrane permeability of a drug candidate.

-

Potency and Selectivity: The rigid structure and specific electronic properties of the moiety can facilitate strong and selective binding to biological targets.

The ability to easily synthesize a diverse library of sulfonamides using this compound allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) of a lead compound, optimizing it for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Role as a Key Building Block

Caption: The role of this compound in drug discovery workflows.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound must be handled with care in a well-ventilated fume hood.

-

Hazards: It is corrosive and moisture-sensitive. Contact with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive HCl gas. It can cause severe skin burns and eye damage.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C, away from moisture and incompatible materials such as strong bases and alcohols.[1]

References

- This compound | C5H3ClFNO2S.

- Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective.NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- This compound | CAS#:128583-07-3.Chemsrc.[Link]

- This compound (C5H3ClFNO2S).PubChemLite.[Link]

- 6:2 FTSA | C8H5F13O3S.

- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.Organic Chemistry Portal.[Link]

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 128583-07-3 [m.chemicalbook.com]

- 3. 128583-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C5H3ClFNO2S | CID 15729536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H3ClFNO2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CAS#:128583-07-3 | Chemsrc [chemsrc.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

6-Fluoropyridine-2-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: 6-Fluoropyridine-2-sulfonyl chloride is a pivotal building block in modern medicinal chemistry, offering a unique combination of reactivity and structural features that are highly sought after in the design of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, leading to enhanced metabolic stability, bioavailability, and target-binding affinity in the resulting drug candidates. This guide provides an in-depth exploration of this compound, from its fundamental chemical structure and properties to its synthesis, applications in drug discovery, and detailed experimental protocols. We will delve into the mechanistic insights that drive its reactivity and showcase its role in the development of innovative pharmaceuticals. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary to effectively utilize this versatile reagent.

Section 1: Introduction to this compound

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 6-position and a sulfonyl chloride group at the 2-position.[1][2] This specific arrangement of functional groups imparts a unique electronic character to the molecule, making it a valuable synthon in organic chemistry.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and reactivity in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C5H3ClFNO2S | [1] |

| Molecular Weight | 195.60 g/mol | [1] |

| CAS Number | 128583-07-3 | [1][3] |

| Appearance | Not specified, likely a solid | |

| Purity | ≥98% | [1] |

| Storage | -20°C, sealed storage, away from moisture | [1] |

Significance in Medicinal Chemistry

Fluorinated heterocycles are fundamental structures in contemporary pharmaceutical chemistry, with approximately 25% of all drugs on the market containing fluorine.[4] The introduction of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and selectivity for its target.[4][5] The C-F bond is stronger than a C-H bond, making it more resistant to enzymatic cleavage.[4] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets.[5][6]

This compound serves as a key precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[7][8][9] The sulfonyl chloride group is a highly reactive electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages.[9][10]

Section 2: Synthesis and Mechanistic Insights

Common Synthetic Routes

While specific, detailed protocols for the synthesis of this compound are not abundantly available in the public domain, general methods for the preparation of sulfonyl chlorides can be applied. A common approach involves the chlorosulfonation of the corresponding pyridine derivative.[11] Alternative methods include the oxidation and chlorination of thiols or the diazotization of anilines followed by treatment with sulfur dioxide.[11]

A plausible synthetic route starting from a suitable fluorinated pyridine precursor is depicted below:

Caption: A generalized synthetic workflow for sulfonyl chlorides.

Mechanistic Considerations and Optimization Strategies

The reactivity of the sulfonyl chloride group is central to its utility. The reaction with an amine to form a sulfonamide proceeds via a nucleophilic substitution mechanism at the sulfur atom. The pyridine nitrogen and the fluorine atom influence the electrophilicity of the sulfonyl group. The electron-withdrawing nature of both the pyridine ring and the fluorine atom is expected to increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.

Optimization of reactions involving this compound typically involves careful control of reaction conditions such as temperature, solvent, and the presence of a base to neutralize the HCl byproduct.

Purification and Characterization

Purification of this compound and its derivatives is typically achieved through standard laboratory techniques such as column chromatography, recrystallization, or distillation. Characterization of the final products relies on a combination of analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and purity of the compound.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonyl chloride and other functional groups.

Section 3: Applications in Drug Discovery and Development

As a Key Building Block for Bioactive Molecules

The primary application of this compound in drug discovery is as a scaffold for the synthesis of a diverse range of sulfonamide derivatives.[9][12] The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with activities including antibacterial, antiviral, anti-inflammatory, and anticancer effects.

Case Studies: Incorporation into Drug Candidates

While specific blockbuster drugs containing the 6-fluoropyridine-2-sulfonyl moiety are not readily identifiable from the initial search, the broader class of fluorinated pyridines is well-represented in recently approved pharmaceuticals.[13] For instance, Lemborexant, an insomnia treatment, features a fluorinated pyridine ring that is crucial for its high binding affinity and favorable pharmacological profile.[13] The principles guiding the use of fluorine in such drugs are directly applicable to molecules derived from this compound.

Role in Modulating Biological Pathways

Sulfonamide-containing drugs interact with a wide variety of biological targets, including enzymes and receptors. The specific biological pathway modulated by a derivative of this compound will depend on the nature of the amine it is coupled with and the overall structure of the final molecule. For example, many kinase inhibitors incorporate sulfonamide groups to interact with the hinge region of the enzyme's active site.

Caption: A conceptual diagram of drug-target interactions.

Section 4: Experimental Protocols

Step-by-Step Synthesis of a Derivative: N-Benzyl-6-fluoropyridine-2-sulfonamide

This protocol is a representative example of a sulfonamide formation reaction.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

-

Add the benzylamine solution dropwise to the cooled solution of the sulfonyl chloride with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and remove the solvent in vacuo to yield N-benzyl-6-fluoropyridine-2-sulfonamide.

-

Characterize the final product by NMR and MS.

Section 5: Safety, Handling, and Storage

Material Safety Data Sheet (MSDS) Highlights

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15] Harmful if swallowed.[14]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[14][16] If inhaled, move the person to fresh air.[14][16] If swallowed, rinse mouth with water.[16] In all cases, consult a physician.[14][16]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[16] Wear self-contained breathing apparatus.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[14][15]

Recommended Handling and Storage Procedures

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible substances and sources of ignition. For long-term storage, maintain a cool, dry place.[14]

Section 6: Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of medicinal chemists. Its unique structural and electronic properties, conferred by the presence of a fluorine atom on the pyridine ring, make it an attractive starting material for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of fluorinated building blocks in drug discovery is a testament to their importance in addressing unmet medical needs. As synthetic methodologies become more sophisticated, the applications of this compound and related compounds are expected to expand, leading to the development of the next generation of innovative therapeutics.

References

- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.

- PMC. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.

- AK Scientific, Inc. (n.d.). 6-Fluoropyridine-2-sulfonamide Safety Data Sheet.

- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of 6-Fluoropyridine-2-sulfonamide.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- ChemScene. (n.d.). This compound.

- Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.

- Vulcanchem. (n.d.). 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride for sale.

- (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- ResearchGate. (n.d.). Synthesis of sulfonamides.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- BLD Pharm. (n.d.). 128583-07-3|this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective.

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Alchem Pharmtech. (n.d.). CAS 128583-07-3 | this compound.

- ResearchGate. (n.d.). Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2.

- (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220.

- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 10. 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride () for sale [vulcanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. aksci.com [aksci.com]

- 15. aksci.com [aksci.com]

- 16. capotchem.cn [capotchem.cn]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 6-Fluoropyridine-2-sulfonyl Chloride

Introduction: The Significance of 6-Fluoropyridine-2-sulfonyl Chloride in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural features, namely the electron-withdrawing fluorine atom and the highly reactive sulfonyl chloride moiety on a pyridine scaffold, make it an invaluable reagent for the synthesis of a diverse array of complex molecules with significant biological activity. The incorporation of the 6-fluoropyridine motif can enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and introduce specific molecular interactions with biological targets. Consequently, a robust and versatile synthetic toolkit for the preparation of this key intermediate is of paramount importance to researchers and scientists in the pharmaceutical industry. This guide provides an in-depth analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each methodology to empower chemists in their pursuit of novel therapeutics.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, and tolerance of other functional groups in the target molecule. This guide will focus on three primary and field-proven synthetic pathways:

-

Diazotization of 2-Amino-6-fluoropyridine followed by Sulfonylation: A classic and reliable method that leverages the readily available 2-amino-6-fluoropyridine.

-

Oxidative Chlorination of 6-Fluoropyridine-2-thiol: A direct approach that transforms a thiol precursor into the desired sulfonyl chloride.

-

Modern Approaches: Conversion from 6-Fluoropyridine-2-sulfonamide: A contemporary method that allows for the late-stage introduction of the sulfonyl chloride functionality.

Methodology 1: Synthesis via Diazotization of 2-Amino-6-fluoropyridine

This route is a well-established and dependable method for the preparation of aryl and heteroaryl sulfonyl chlorides. The reaction proceeds via the formation of a diazonium salt from the corresponding amine, which is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.

Causality Behind Experimental Choices:

The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The use of a strong acid, such as hydrochloric acid, is crucial for the in situ generation of nitrous acid from sodium nitrite. The subsequent reaction with sulfur dioxide, often in a solvent like acetic acid, and a copper(I) chloride catalyst facilitates the introduction of the sulfonyl chloride group with the liberation of nitrogen gas.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-fluoropyridine

A common precursor, 2-amino-6-fluoropyridine, can be synthesized from 2,6-difluoropyridine.

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,6-difluoropyridine (1 equiv.) in a concentrated aqueous solution of ammonium hydroxide.

-

Reaction Conditions: Heat the mixture to approximately 105 °C for 15 hours.[1]

-

Work-up and Isolation: After cooling the reaction vessel in an ice bath, the precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-6-fluoropyridine as a white solid.[1]

Step 2: Diazotization and Sulfonyl Chloride Formation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet, suspend 2-amino-6-fluoropyridine (1 equiv.) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Diazotization: Cool the suspension to below 0 °C using an ice-salt bath. A solution of sodium nitrite (1.1 equiv.) in water is then added dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature.

-

Sulfonylation: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 5-10 °C. The previously prepared cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution with vigorous stirring. Foaming will occur, which can be controlled by the rate of addition and the use of a suitable anti-foaming agent if necessary.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Pour the mixture onto crushed ice, which will precipitate the crude this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or chromatography.

Logical Relationship Diagram:

Sources

An In-Depth Technical Guide to 6-Fluoropyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-2-sulfonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of innovative sulfonamide-based therapeutic agents. The incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, offering medicinal chemists a powerful tool to modulate bioactivity, metabolic stability, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel pharmaceuticals.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 128583-07-3 | [1][2][3] |

| Molecular Formula | C₅H₃ClFNO₂S | [1][3] |

| Molecular Weight | 195.60 g/mol | [1][3] |

| Appearance | White to off-white solid | General supplier information |

| Purity | Typically ≥97% | [2] |

| Storage | Store at -20°C, sealed and away from moisture | [1] |

Note: Melting point, boiling point, and solubility data are not consistently reported across public sources and should be determined experimentally.

Structural and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While publicly available spectra are limited, typical chemical shifts can be predicted based on the structure. The ¹H NMR spectrum is expected to show three distinct aromatic protons, with coupling patterns influenced by the fluorine atom. The ¹³C NMR spectrum would display five signals for the pyridine ring carbons, with the carbon bearing the fluorine atom exhibiting a characteristic large coupling constant (¹J-CF).[4][5]

Infrared (IR) Spectroscopy:

The IR spectrum of a sulfonyl chloride is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[6]

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom and the SO₂ group, providing further structural confirmation.[7][8][9]

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. While several synthetic routes are conceivable, a common approach involves the diazotization of 2-amino-6-fluoropyridine followed by a Sandmeyer-type reaction.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 2-Amino-6-fluoropyridine.

Detailed Experimental Protocol: Synthesis from 2-Amino-6-fluoropyridine

This protocol outlines a laboratory-scale synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and potentially hazardous reagents.

Materials:

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) Chloride (CuCl₂)

-

Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-amino-6-fluoropyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.[11]

-

-

Sulfonylation (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid or another suitable solvent.

-

Bubble sulfur dioxide gas through this solution until saturation.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture, ensuring the temperature is maintained below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Chlorination:

-

Carefully add thionyl chloride (2.0-3.0 eq) or phosphorus pentachloride (1.5 eq) to the reaction mixture in portions.

-

Heat the mixture to reflux for 2-3 hours to convert the sulfonic acid to the sulfonyl chloride.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

-

Reactivity and Application in Sulfonamide Synthesis

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for the construction of diverse compound libraries.[12][13][14]

General Reaction Scheme

Caption: General reaction for sulfonamide synthesis.

Experimental Protocol: Synthesis of a 6-Fluoropyridine-2-sulfonamide Derivative

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

A non-nucleophilic base such as Pyridine or Triethylamine (Et₃N) (1.5-2.0 eq)[15]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-16 hours (reaction progress can be monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Applications in Drug Discovery: A Focus on Kinase and Protease Inhibitors

The 6-fluoropyridine-2-sulfonamide scaffold is of significant interest in the development of targeted therapies, particularly in the fields of oncology and virology. The electronic properties of the fluorinated pyridine ring can enhance binding affinities to target proteins and improve pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Several JAK inhibitors incorporating a sulfonamide moiety have been developed. While no approved drug currently contains the specific 6-fluoropyridine-2-sulfonamide fragment, the structural motif is highly relevant in the design of next-generation JAK inhibitors due to the potential for favorable interactions within the ATP-binding pocket of the kinase.[6][12][16][17][18] The fluorine atom can engage in hydrogen bonding or other non-covalent interactions, leading to enhanced potency and selectivity.

Hepatitis C Virus (HCV) Protease Inhibitors

The HCV NS3/4A protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. Many potent HCV protease inhibitors feature a sulfonamide group, which often acts as a key binding element within the enzyme's active site.[2][19][20][21][22] The 6-fluoropyridine-2-sulfonamide scaffold offers a promising platform for the design of novel HCV protease inhibitors with improved resistance profiles and pharmacokinetic properties.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamide-containing compounds with potential therapeutic applications. Its unique electronic properties, conferred by the fluorine-substituted pyridine ring, provide medicinal chemists with a powerful tool for lead optimization in drug discovery programs targeting a range of diseases. A solid understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation medicines.

References

(A comprehensive list of hyperlinked references will be provided in the final document based on the sources used to generate this guide.)

Sources

- 1. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Protease inhibitors for the treatment of hepatitis C virus infection | Publisso [journals.publisso.de]

- 3. chemscene.com [chemscene.com]

- 4. This compound(128583-07-3) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. dermnetnz.org [dermnetnz.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 2-Amino-6-fluoropyridine 98 1597-32-6 [sigmaaldrich.com]

- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 12. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide- Triazine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel, sulfonamide linked inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel HCV inhibitors: synthesis and biological activity of 6-(indol-2-yl)pyridine-3-sulfonamides targeting hepatitis C virus NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Hepatitis C Medications: Protease Inhibitors and Antiviral Drugs [healthline.com]

An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonyl chloride

This guide provides a comprehensive overview of the safety, handling, and reactivity of 6-Fluoropyridine-2-sulfonyl chloride, designed for researchers, scientists, and professionals in drug development. Moving beyond a standard safety data sheet (SDS), this document delves into the chemical principles that dictate the hazardous nature of this reagent, offering a deeper understanding to ensure safe and effective use in a laboratory setting.

Part 1: Chemical Identity and Physicochemical Properties

1.1. Identification

This compound is a heterocyclic sulfonyl chloride, a class of compounds widely used in organic synthesis, particularly for the introduction of the sulfonyl group into molecules.[1]

| Identifier | Value |

| CAS Number | 128583-07-3[2] |

| Molecular Formula | C₅H₃ClFNO₂S[2] |

| Molecular Weight | 195.60 g/mol [2] |

| Synonyms | 6-fluoro-pyridine-2-sulfonyl chloride[2] |

| SMILES | O=S(C1=NC(F)=CC=C1)(Cl)=O[2] |

| InChIKey | ZYYNYUDHGGZBOB-UHFFFAOYSA-N[3] |

1.2. Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the literature. The table below summarizes the available information. The lack of data for properties like melting and boiling points necessitates cautious handling and the assumption that it may be volatile.

| Property | Value |

| Purity | ≥98%[2] |

| Appearance | Data not available, but sulfonyl chlorides are often colorless to yellow liquids or solids.[4] |

| Solubility in water | Reacts with water.[5] |

| Storage Temperature | -20°C, sealed storage, away from moisture.[2] |

| LogP | 1.1482 (Predicted)[2] |

Part 2: Hazard Identification and GHS Classification

2.1. GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its corrosive and irritant nature.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[7] |

Pictogram:

2.2. Hazard Causality: The Chemistry of Reactivity

The hazardous properties of this compound stem directly from the electrophilic nature of the sulfonyl chloride functional group.[1] The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This makes the sulfur atom highly susceptible to attack by nucleophiles.[8]

When it comes into contact with biological tissues, which are rich in nucleophilic molecules like water and proteins, a rapid reaction ensues. The hydrolysis reaction with water in moist tissues produces hydrochloric acid (HCl) and 6-fluoropyridine-2-sulfonic acid, both of which are corrosive and cause chemical burns and irritation.[5] This immediate reactivity is the underlying cause of the observed skin, eye, and respiratory tract irritation.

Part 3: Reactivity, Stability, and Incompatibility

3.1. Chemical Stability

Under recommended storage conditions—cool, dry, and in a tightly sealed container—this compound is stable.[5] The primary threat to its stability is moisture. The compound is highly sensitive to water and even atmospheric humidity, which can lead to its decomposition over time.[5]

3.2. Hazardous Reactions and Decomposition

-

Hydrolysis: The most significant reaction for safety considerations is hydrolysis. The sulfonyl chloride reacts readily with water to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and the generation of corrosive acid can cause pressure buildup in sealed containers if moisture is present.

-

Reaction with Nucleophiles: As a potent electrophile, this compound will react exothermically with a wide range of nucleophiles.[1] This includes alcohols (to form sulfonates), amines (to form sulfonamides), and thiols.[1] These reactions are often vigorous and should be performed with cooling and slow addition of the sulfonyl chloride.

-

Thermal Decomposition: While specific thermal decomposition data is unavailable, sulfonyl chlorides, in general, can decompose at elevated temperatures to release toxic and corrosive gases, including sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl).[5]

3.3. Incompatible Materials

To prevent hazardous reactions, this compound should be kept away from the following:

-

Water/Moisture: Leads to the formation of corrosive acids.[5]

-

Strong Bases (e.g., hydroxides, alkoxides): Can cause a violent, exothermic reaction.

-

Alcohols and Amines: Reacts to form sulfonates and sulfonamides, respectively; these reactions can be vigorous.[1]

-

Strong Oxidizing Agents: Can lead to an unpredictable and potentially explosive reaction.[5]

-

Acids, Acid Chlorides, and Acid Anhydrides: While listed as incompatible in some SDS, the primary concern is often the presence of moisture in these reagents.[5]

Part 4: Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential for handling this compound.

4.1. Engineering Controls

All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of its vapors and to contain any potential spills.[9] An eyewash station and safety shower must be readily accessible.[4]

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical splash goggles are essential. A face shield should also be worn if there is a significant risk of splashing.[6]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Change gloves immediately if they become contaminated.[6]

-

Skin and Body Protection: A laboratory coat and closed-toe shoes are required.[9]

4.3. Handling Procedures

-

Preparation: Before starting, ensure all necessary equipment and reagents are in the fume hood. Have spill cleanup materials readily available.

-

Inert Atmosphere: If the reaction is sensitive to moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Weighing and Transferring: Weigh the required amount in a sealed container or transfer it via syringe if it is a liquid. Avoid pouring in the open air.

-

Reaction Setup: Add the sulfonyl chloride slowly and in a controlled manner to the reaction mixture, especially when reacting with strong nucleophiles. Use an ice bath to control the reaction temperature if necessary.

-

Post-Handling: After use, tightly seal the container and decontaminate all surfaces and equipment. Wash hands thoroughly.

4.4. Storage Conditions

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is -20°C.[2] Ensure the container is tightly sealed to prevent moisture ingress.

Part 5: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

5.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

5.2. Spill and Leak Management

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert, dry absorbent material (e.g., sand, vermiculite) to contain the spill. Do NOT use combustible materials like sawdust.

-

Collect: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: During a fire, toxic and corrosive gases such as carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas can be generated.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Part 6: Toxicological Information

6.1. Routes of Exposure and Symptoms

-

Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath.[10]

-

Skin Contact: Causes skin irritation, redness, and pain.[6]

-

Eye Contact: Causes serious eye irritation, which can lead to pain, redness, and potential damage.[6]

-

Ingestion: Harmful if swallowed. May cause burns to the mouth, throat, and stomach.[7]

6.2. Acute and Chronic Toxicity

Specific toxicological data, such as LD50 or LC50 values, for this compound are not available.[5] The toxicological properties have not been thoroughly investigated.[5] However, based on its chemical class, it is known to be corrosive and an irritant. There is no information available on its carcinogenicity, mutagenicity, or reproductive toxicity.[10]

Part 7: Disposal Considerations

7.1. Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

References

- MSDS of this compound. (n.d.).

- Pyridine-3-sulfonyl chloride - AK Scientific, Inc. (n.d.).

- Safety Data Sheet - CymitQuimica. (2024, December 19).

- 6-Fluoropyridine-2-sulfonamide - AK Scientific, Inc. (n.d.).

- This compound - AK Scientific, Inc. (n.d.).

- Sulfonyl Chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.

- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024, March 29). Jubilant Ingrevia Limited.

- This compound | CAS#:128583-07-3. (2025, September 10). Chemsrc.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Pyridine-3-sulfonyl chloride - Apollo Scientific. (2023, July 6).

- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (n.d.). IUPAC.

- This compound | C5H3ClFNO2S | CID 15729536. (n.d.). PubChem.

- MSDS of this compound. (n.d.).

- 128583-07-3 | this compound. (n.d.). ChemScene.

- 128583-07-3 | this compound. (n.d.). ChemScene.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. capotchem.cn [capotchem.cn]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. old.iupac.org [old.iupac.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aksci.com [aksci.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity and Application of 6-Fluoropyridine-2-sulfonyl Chloride

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. 6-Fluoropyridine-2-sulfonyl chloride has emerged as a particularly valuable reagent, prized for its dual-reactive nature that allows for sequential and controlled functionalization. This molecule incorporates two key reactive centers: a highly electrophilic sulfonyl chloride and a pyridine ring activated for nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth exploration of the core reactivity principles of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to harness the full synthetic potential of this powerful building block. We will dissect the causality behind experimental choices, ensuring that the described methodologies are not merely recipes but self-validating systems for robust chemical synthesis.

Pillar 1: The Electrophilic Sulfonyl Chloride Moiety

The sulfonyl chloride group is a cornerstone of medicinal chemistry, primarily serving as a precursor to the ubiquitous sulfonamide linkage.[1][2] This functional group is a potent electrophile, readily undergoing reaction with a wide array of nucleophiles.

Primary Application: Sulfonamide Synthesis

The most common transformation of this compound is its reaction with primary or secondary amines to form stable sulfonamides.[3][4][5] This reaction is typically rapid and high-yielding, proceeding under mild conditions. The mechanism is generally considered to be a nucleophilic attack by the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride (HCl), which is scavenged by a base.[5]

The choice of base and solvent is critical for optimizing these reactions. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used in aprotic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) to neutralize the HCl byproduct without competing with the primary nucleophile.

Experimental Protocol: General Procedure for Sulfonamide Formation

This protocol provides a representative example for the synthesis of a 6-fluoropyridine-2-sulfonamide. Optimization may be required for specific substrates.

-

Preparation: To a solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2 M), add a suitable non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. This is crucial to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.

-

Reagent Addition: Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 10-15 minutes. Maintaining a low temperature prevents potential side reactions and degradation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired 6-fluoropyridine-2-sulfonamide.

Caption: Workflow for 6-fluoropyridine-2-sulfonamide synthesis.

Pillar 2: The Activated Fluoropyridine Ring

While the sulfonyl chloride is highly reactive, the fluoropyridine ring offers a second, distinct site for functionalization via Nucleophilic Aromatic Substitution (SNAr).[6]

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of the electron-withdrawing nitrogen atom in the pyridine ring activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2 and C6).[6][7] The sulfonyl group at the C2 position further enhances this activation.

In SNAr reactions, the role of the leaving group is different from aliphatic SN2 reactions. Here, the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] Fluorine's powerful inductive electron-withdrawing effect makes the attached carbon atom highly electrophilic, accelerating this initial attack.[7] Consequently, in SNAr, fluorine is an excellent leaving group, with the typical leaving group ability being the reverse of SN2 reactions: F > Cl > Br > I.[7]

Caption: SNAr mechanism via a Meisenheimer intermediate.

Note: The DOT language does not support direct chemical structure rendering. The diagram above uses placeholders for chemical structures to illustrate the flow.

Synthetic Strategy: Orthogonal Reactivity

The true power of this compound lies in the different conditions required to trigger its two reactive sites. The sulfonamide formation occurs under mild conditions, often at room temperature or below. In contrast, the SNAr reaction at the C6-fluorine position typically requires more forcing conditions, such as elevated temperatures (80-150 °C) and a polar aprotic solvent like DMSO or DMF to stabilize the charged Meisenheimer complex.[7]

This orthogonality allows for a powerful and modular synthetic strategy:

-

Step 1 (Mild Conditions): React this compound with a diverse set of amines to create a library of 6-fluoropyridine-2-sulfonamides.

-

Step 2 (Forcing Conditions): Take each of these sulfonamides and react them with a second set of diverse nucleophiles (alcohols, thiols, amines) to displace the fluorine atom, rapidly generating a large, two-dimensional library of complex molecules from a single starting reagent.

Experimental Protocol: General Procedure for SNAr Reaction

This protocol describes a general method for displacing the fluorine atom from a 6-fluoropyridine-2-sulfonamide intermediate.

-

Preparation: In a microwave vial or sealed tube, combine the 6-fluoropyridine-2-sulfonamide (1.0 equivalent), the desired nucleophile (e.g., a secondary amine or alcohol, 1.5 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent: Add a polar aprotic solvent such as DMSO or DMF (0.2 M). These solvents are effective at solvating the intermediate complex and facilitating the reaction.[7]

-